molecular formula C15H8ClF4N3O3S B14947725 N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

Cat. No.: B14947725
M. Wt: 421.8 g/mol
InChI Key: DBDXBXZYYSTDIH-UHFFFAOYSA-N
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Description

N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorofluorophenyl group, a trifluoromethyl group, and a thiophenecarboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the imidazolidinyl ring, followed by the introduction of the chlorofluorophenyl and trifluoromethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazolidinyl ring.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C15H8ClF4N3O3S

Molecular Weight

421.8 g/mol

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C15H8ClF4N3O3S/c16-8-6-7(3-4-9(8)17)23-12(25)14(15(18,19)20,22-13(23)26)21-11(24)10-2-1-5-27-10/h1-6H,(H,21,24)(H,22,26)

InChI Key

DBDXBXZYYSTDIH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=C(C=C3)F)Cl)C(F)(F)F

Origin of Product

United States

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